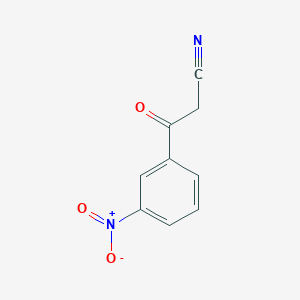

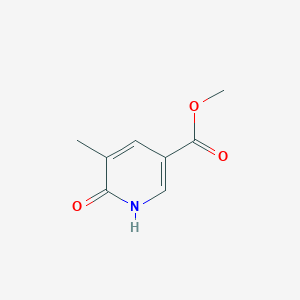

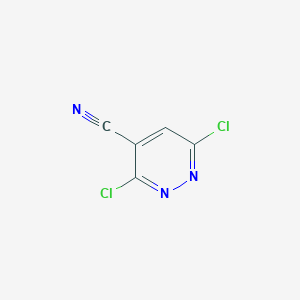

![molecular formula C11H9NO3 B1314006 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 67503-08-6](/img/structure/B1314006.png)

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule that likely belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

While specific synthesis methods for “2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” were not found, there are general methods for synthesizing spirocyclic oxindoles . For instance, Schiff’s bases of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile were synthesized using different aromatic aldehydes .

Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application Summary : Spirocyclic oxindoles have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . They interact with a wide range of receptors and this activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .

- Methods of Application : An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’- ( tert -butoxycarbonyl)-2-oxospiro [indoline-3,4’-piperidine]-5-carboxylic acid is described. The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

- Results or Outcomes : The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .

-

Scientific Field: Organic Chemistry

- Application Summary : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .

- Methods of Application : The review analyses the development of new stereoselective approaches to spirocyclic oxindoles .

- Results or Outcomes : The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

-

Scientific Field: Asymmetric Synthesis

- Application Summary : The compound has been used in the asymmetric synthesis of highly substituted chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .

- Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .

- Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .

-

Scientific Field: Organic Chemistry

- Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .

- Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .

- Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .

-

Scientific Field: Asymmetric Synthesis

- Application Summary : The compound has been used in the asymmetric synthesis of highly functionalized chiral 2-Oxospiro- [indole-3,4′- (1′,4′-dihydropyridine)] derivatives .

- Methods of Application : The synthesis involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst .

- Results or Outcomes : The final adducts were reached with promising results of enantioselectivity for the first time .

-

Scientific Field: Organic Chemistry

- Application Summary : Spirocyclopropane annelated to six- and five-member rings have been synthesized and applied in recent decades .

- Methods of Application : Various methods for the synthesis of these compounds have been reported, including photochemical reactions and Corey–Chaykovsky reactions .

- Results or Outcomes : These compounds have demonstrated antifungal, antibacterial, antiviral and some enzyme inhibition activities .

properties

IUPAC Name |

2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid | |

CAS RN |

67503-08-6 |

Source

|

| Record name | 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

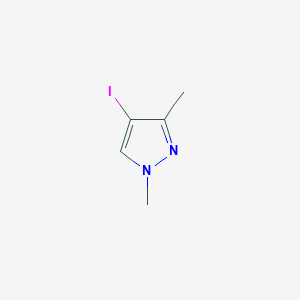

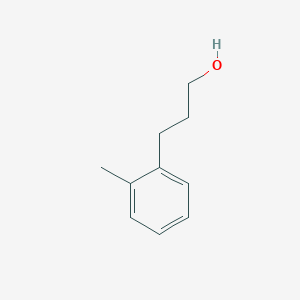

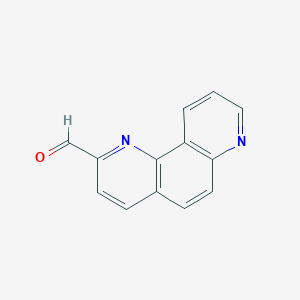

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

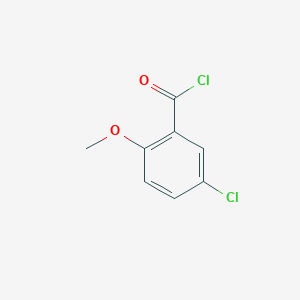

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)